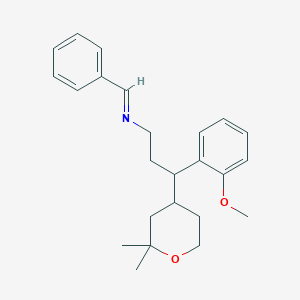
Tetrahydro-I(3)-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is a complex organic compound with a unique structure that includes a pyran ring, a methoxyphenyl group, and a phenylmethylene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction using a methoxyphenyl halide and a suitable base.
Addition of the Phenylmethylene Group: The phenylmethylene group can be added through a condensation reaction with a benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
化学反応の分析
Types of Reactions
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated methoxyphenyl derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different overall structure.
N-(2-Methoxyphenyl)piperazine: Another related compound with a methoxyphenyl group and piperazine ring.
Uniqueness
Tetrahydro-gamma-(2-methoxyphenyl)-2,2-dimethyl-N-(phenylmethylene)-2H-pyran-4-propanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
895903-56-7 |
|---|---|
分子式 |
C24H31NO2 |
分子量 |
365.5 g/mol |
IUPAC名 |
N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-1-phenylmethanimine |
InChI |
InChI=1S/C24H31NO2/c1-24(2)17-20(14-16-27-24)21(22-11-7-8-12-23(22)26-3)13-15-25-18-19-9-5-4-6-10-19/h4-12,18,20-21H,13-17H2,1-3H3 |
InChIキー |
MZKGKUVVRZXESK-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)C(CCN=CC2=CC=CC=C2)C3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


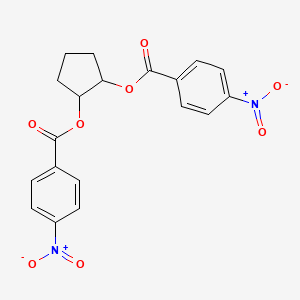
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)
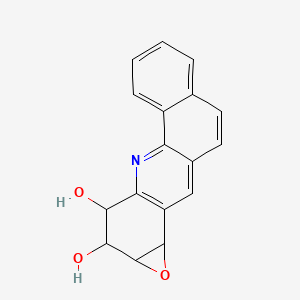
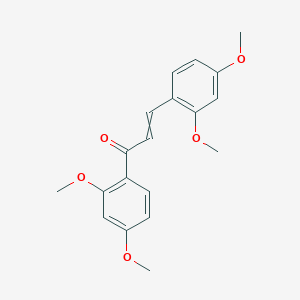
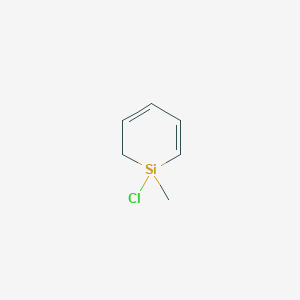
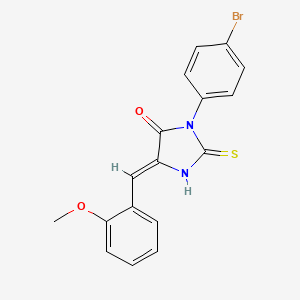
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
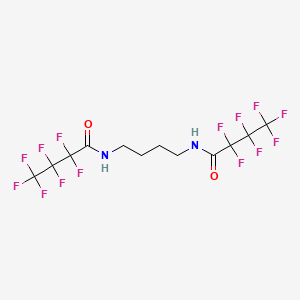
methanone](/img/structure/B14157386.png)
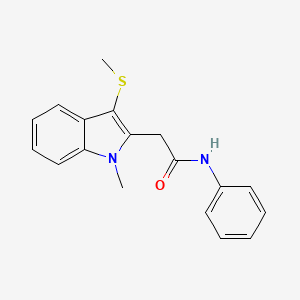
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)


